REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15]N[CH2:13][CH2:12]1.O>CN1CCCC1=O>[S:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]([N:1]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)=[CH:3]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 14h
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×100 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C2=C1C=CC=C2)N2CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |